

Field Application Techniques for Carpropamid in Rice Paddies: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Carpropamid**

Cat. No.: **B013017**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpropamid is a systemic fungicide belonging to the cyclopropane carboxamide class of chemicals. It is primarily used for the control of rice blast disease, caused by the fungus *Magnaporthe oryzae*. **Carpropamid** acts as a melanin biosynthesis inhibitor (MBI-D), specifically by inhibiting the scytalone dehydratase enzyme. This mode of action prevents the fungus from producing melanin, which is essential for the formation of appressoria, the specialized structures used by the fungus to penetrate the host plant tissue. This document provides detailed application notes and protocols for the field application of **Carpropamid** in rice paddies, intended for research and development purposes.

Data Presentation: Quantitative Application Data

The following tables summarize the available quantitative data for the application of different **Carpropamid** formulations in rice paddies.

Table 1: **Carpropamid** Formulation and Application Rates

Formulation Type	Product Example	Application Method	Target	Recommended Rate
Granules	Carpropamid 4GR	Nursery Box Treatment	Rice Blast (<i>Magnaporthe oryzae</i>)	Data not available in searched literature
Soluble Concentrate (SC)	Carpropamid 27.8 SC / 30 SC	Foliar Spray	Rice Blast & Sheath Blight	500 ml/ha or 1 ml/litre of water[1]
Flowable Concentrate	Not specified	Water Surface Application	Rice Blast (<i>Magnaporthe oryzae</i>)	Data not available in searched literature

Table 2: Application Timing for Rice Blast Control

Rice Growth Stage	Application Method	Purpose
Nursery Stage	Nursery Box Treatment (Granules)	Early-season protection against leaf blast
Tillering Stage	Foliar Spray (SC)	Control of leaf blast
Booting Stage (late)	Foliar Spray (SC)	Protective application against neck and panicle blast[2]
Heading Stage (50-70% emergence)	Foliar Spray (SC)	Critical timing for effective control of neck and panicle blast[3]

Experimental Protocols

Protocol 1: Field Efficacy Trial for Foliar Application of Carpropamid

Objective: To evaluate the efficacy of a **Carpropamid** Soluble Concentrate (SC) formulation in controlling rice blast (*Magnaporthe oryzae*) under field conditions.

1. Experimental Design:

- Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.[\[4\]](#)
[\[5\]](#)
- Plot Size: 5 m x 2 m or similar, with adequate spacing between plots to minimize spray drift.
[\[6\]](#)
- Treatments:
 - T1: **Carpropamid** 27.8 SC at 500 ml/ha.[\[1\]](#)
 - T2: Untreated Control (water spray).
 - T3 (Optional): Positive Control (a standard fungicide for rice blast).
- Rice Variety: A known susceptible rice variety to *Magnaporthe oryzae* should be used.[\[4\]](#)[\[5\]](#)

2. Inoculum Preparation and Inoculation:

- Isolate: A virulent local isolate of *Magnaporthe oryzae* should be used.
- Culture: Grow the fungus on a suitable medium such as oatmeal agar for 10-14 days to induce sporulation.[\[7\]](#)
- Spore Suspension: Prepare a spore suspension of 1×10^5 spores/mL in sterile distilled water containing a wetting agent (e.g., 0.05% Tween 20).[\[8\]](#)
- Inoculation: Inoculate the rice plants at the late tillering or early booting stage by spraying the spore suspension until runoff, preferably in the late evening to ensure high humidity for infection.[\[9\]](#)

3. Fungicide Application:

- Timing: Apply the treatments at the late booting stage and again at 50-70% panicle emergence.[2][3]
- Equipment: Use a calibrated knapsack sprayer with a hollow cone nozzle to ensure uniform coverage.[1]
- Spray Volume: A spray volume of 500 L/ha is recommended.[1]

4. Data Collection and Disease Assessment:

- Disease Severity: Assess the severity of leaf blast and neck blast at 7 and 14 days after the final application.
- Assessment Scale: Use the Standard Evaluation System (SES) for Rice from the International Rice Research Institute (IRRI), which employs a 0-9 scale.[10][11][12][13][14]
 - Leaf Blast: Scored based on the percentage of leaf area affected.
 - Neck Blast: Scored based on the percentage of infected panicles and the extent of lesion development on the panicle neck.
- Yield Parameters: At harvest, record grain yield (t/ha), 1000-grain weight, and percentage of filled grains.

5. Data Analysis:

- Analyze the disease severity and yield data using Analysis of Variance (ANOVA) appropriate for an RCBD.
- Use a suitable mean separation test (e.g., Tukey's HSD) to compare treatment means.

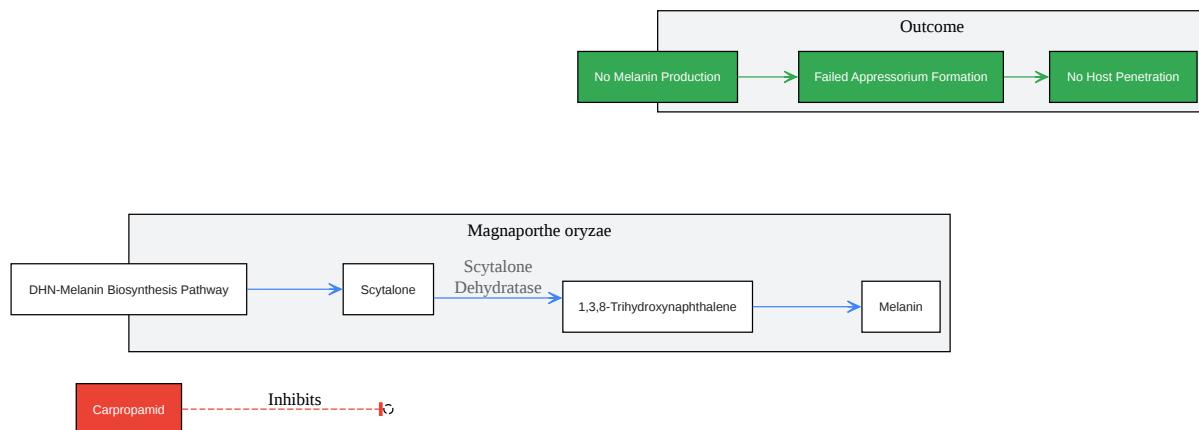
Protocol 2: Residue Analysis of Carpropamid in Rice Grain

Objective: To determine the residue levels of **Carpropamid** in rice grain following field application.

1. Sample Collection:

- Collect mature rice grain samples from the treated and control plots at harvest.
- Ensure that the samples are representative of the entire plot.

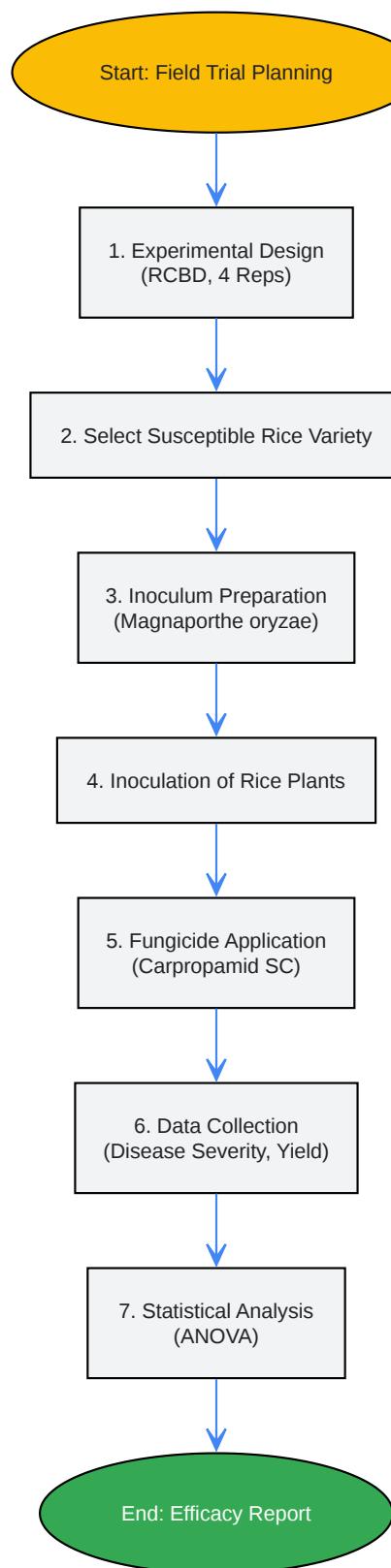
2. Sample Preparation and Extraction:


- Homogenize the rice grain samples.
- Extract a sub-sample with a suitable solvent such as acetone.
- Perform a liquid-liquid partition to separate the **Carpropamid** from interfering substances.
- Clean up the extract using a Florisil column.

3. Analytical Method:

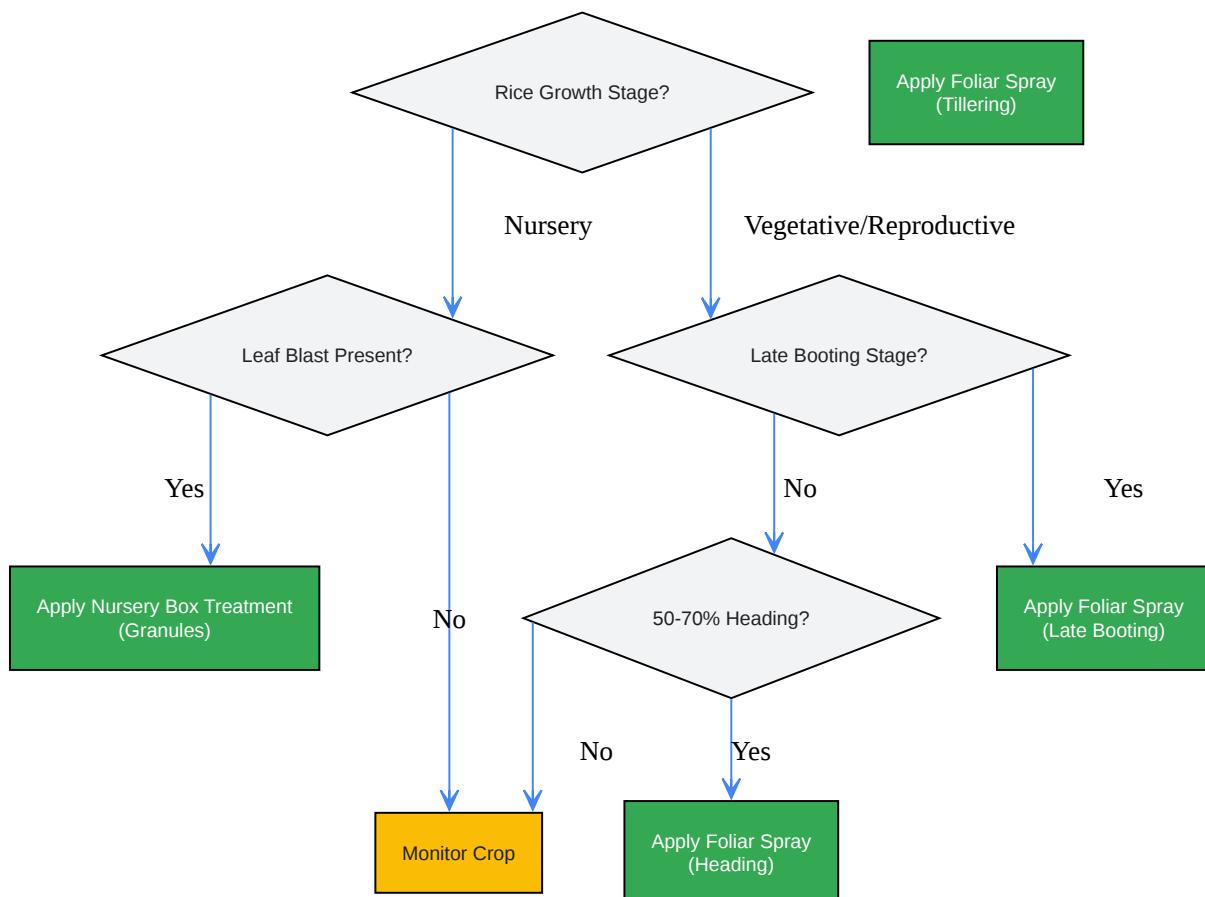
- Instrumentation: High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) or Mass Spectrometry (MS).
- Column: Octylsilyl or octadecylsilyl column.
- Mobile Phase: A suitable gradient of acetonitrile and water.
- Detection Wavelength: 220 nm for DAD.
- Quantification: Use a certified reference standard of **Carpropamid** to prepare a calibration curve for quantification.

Mandatory Visualizations


Signaling Pathway of Carpropamid's Mode of Action

[Click to download full resolution via product page](#)

Caption: Mode of action of **Carpropamid** in inhibiting melanin biosynthesis.


Experimental Workflow for Field Efficacy Trial

[Click to download full resolution via product page](#)

Caption: Workflow for a field efficacy trial of **Carpropamid**.

Logical Relationship for Application Timing Decision

[Click to download full resolution via product page](#)

Caption: Decision tree for **Carpropamid** application timing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. farmextensionmanager.com [farmextensionmanager.com]
- 2. extension.missouri.edu [extension.missouri.edu]
- 3. cottoninc.com [cottoninc.com]
- 4. Evaluation of Different Chemical Fungicides Against Rice Blast in Field Conditions - Neliti [neliti.com]
- 5. researchgate.net [researchgate.net]
- 6. bdbotsociety.org [bdbotsociety.org]
- 7. Preparation of rice plants for inoculation with Magnaporthe oryzae [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. ricexpro.dna.affrc.go.jp [ricexpro.dna.affrc.go.jp]
- 10. Spectral characterization and severity assessment of rice blast disease using univariate and multivariate models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchtrend.net [researchtrend.net]
- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Field Application Techniques for Carpropamid in Rice Paddies: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b013017#field-application-techniques-for-carpropamid-in-rice-paddies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com